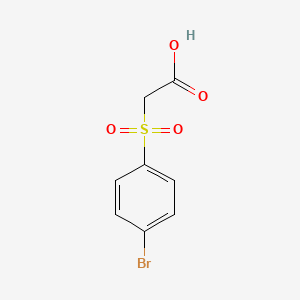

1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

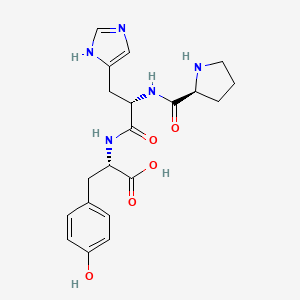

1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid, also known as 4-CPA, is a compound that has been studied extensively due to its potential to be used as a bioactive compound. 4-CPA is a member of the pyrazole family, which is a group of heterocyclic aromatic compounds that have been used for a variety of applications. 4-CPA has been studied for its ability to be used as a reagent for the synthesis of other compounds, as well as its potential as a therapeutic agent.

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Agents

- A series of pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial and anticancer activities. Compounds with specific substitutions showed higher anticancer activity than the reference drug, doxorubicin, and demonstrated good to excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria and fungi (Hafez, Abdel-Rhman B. A. El-Gazzar, & Al-Hussain, 2016).

Chemical Hybridizing Agents

- The synthesis of 1-aryl-5-cyano-1H-pyrazole-4-carboxylic acid ethyl esters led to the creation of pyrazole derivatives that serve as chemical hybridizing agents in wheat and barley, demonstrating the compound's utility in agricultural applications (Beck, Lynch, & Wright, 1988).

Structural and Spectroscopic Studies

- Structural and spectroscopic studies of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester provided insights into the regiospecific synthesis and the importance of single-crystal X-ray analysis for unambiguous structure determination. These studies highlight the compound's relevance in material science and crystallography (Kumarasinghe, Hruby, & Nichol, 2009).

Linked Heterocyclics

- The development of linked heterocyclics containing Pyrazole-pyrimidine-thiazolidin-4-one showcased a novel approach to synthesizing compounds with enhanced antimicrobial activity. This research underscores the versatility of pyrazole derivatives in creating new pharmaceutical agents (Sanjeeva Reddy, Vani Devi, Sunitha, & Nagaraj, 2010).

Green Chemistry Applications

- Pyrazole derivatives have also been utilized in green chemistry, as seen in the oxidation of alcohols by dimeric copper(II) complexes. This application demonstrates the role of pyrazole derivatives in developing eco-friendly and efficient catalytic systems (Maurya & Haldar, 2020).

Wirkmechanismus

Target of Action

The compound “1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid” is a pyrazole derivative. Pyrazole derivatives are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .

Mode of Action

A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes that inhibit the growth or survival of the parasites.

Biochemical Pathways

The compound’s interaction with its targets likely affects various biochemical pathways within the parasites. This results in a reduction in stem elongation and an increase in abscisic acid production .

Pharmacokinetics

In silico pharmacokinetics analysis of a similar compound predicted that it might be well absorbed, metabolized, and excreted, and able to cross the blood–brain barrier .

Result of Action

The result of the compound’s action is likely to be the inhibition of the growth or survival of the targeted parasites. For example, similar compounds have shown superior antipromastigote activity and better inhibition effects against Plasmodium berghei .

Action Environment

The efficacy and stability of the compound may be influenced by various environmental factors. For example, other pyrazole derivatives have been used to provide plant protection against numerous abiotic stresses such as chilling, water deficit stress, flooding, and salinity . These compounds act as stress protectants by maintaining relative water content, membrane stability index, photosynthetic activity, photosynthetic pigments, and enhancing the level of osmolytes, antioxidant activities, and level of endogenous hormones .

Eigenschaften

IUPAC Name |

1-(4-chlorophenyl)-3,5-dimethylpyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2/c1-7-11(12(16)17)8(2)15(14-7)10-5-3-9(13)4-6-10/h3-6H,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIAUFPOUMFDJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=C(C=C2)Cl)C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101183101 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113808-87-0 |

Source

|

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=113808-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101183101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Imidazo[1,2-a]pyridin-2-yl)ethanamine](/img/structure/B1352450.png)

![n-Methyl-1-(thieno[2,3-b]pyridin-2-yl)methanamine](/img/structure/B1352453.png)

![Ethyl 8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1352470.png)

![N'-[3-cyano-4-(4-methylphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethyliminoformamide](/img/structure/B1352471.png)